molecular formula C21H42O2 B14501941 Ethyl 4-methyloctadecanoate CAS No. 63060-51-5

Ethyl 4-methyloctadecanoate

Cat. No.: B14501941
CAS No.: 63060-51-5
M. Wt: 326.6 g/mol
InChI Key: FFUNSWDLQOJYCI-UHFFFAOYSA-N
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Description

Ethyl 4-methyloctadecanoate is an ester compound with the molecular formula C21H42O2. It is a derivative of octadecanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group. Esters like this compound are known for their pleasant odors and are often used in fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyloctadecanoate can be synthesized through the esterification of 4-methyloctadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyloctadecanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-methyloctadecanoic acid and ethanol.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products Formed

    Hydrolysis: 4-methyloctadecanoic acid and ethanol.

    Reduction: 4-methyloctadecanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 4-methyloctadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyloctadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and metabolism.

Comparison with Similar Compounds

Ethyl 4-methyloctadecanoate can be compared with other similar esters such as:

    Ethyl acetate: A common solvent with a lower molecular weight and different odor profile.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.

    Butyl 4-methyloctadecanoate: Contains a butyl group, resulting in a higher molecular weight and different applications.

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

63060-51-5

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

ethyl 4-methyloctadecanoate

InChI

InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-20(3)18-19-21(22)23-5-2/h20H,4-19H2,1-3H3

InChI Key

FFUNSWDLQOJYCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCC(=O)OCC

Origin of Product

United States

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